molecular formula C22H32N2O3 B2462689 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034607-05-9

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2462689
CAS No.: 2034607-05-9
M. Wt: 372.509
InChI Key: CXVUZDDMXCDYDH-UHFFFAOYSA-N
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Description

4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a phenyl group, a tetrahydrofuran ring, a piperidine ring, and a tetrahydropyran ring

Scientific Research Applications

4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is likely similar to that of fentanyl and its analogs, which are known to act as opioid analgesics . These drugs work by binding to opioid receptors in the brain, which are involved in the perception of pain.

Safety and Hazards

This compound, being an analog of fentanyl, carries significant safety risks. Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have been responsible for hundreds of overdose deaths every week .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c25-21(22(9-14-26-15-10-22)19-4-2-1-3-5-19)23-16-18-6-11-24(12-7-18)20-8-13-27-17-20/h1-5,18,20H,6-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVUZDDMXCDYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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